molecular formula C11H10N2 B021446 2-(Pyridin-4-yl)aniline CAS No. 106047-18-1

2-(Pyridin-4-yl)aniline

Cat. No. B021446
M. Wt: 170.21 g/mol
InChI Key: ODRIUFNOBKDEJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-(Pyridin-4-yl)aniline and its derivatives are synthesized through various methods, including cross-coupling reactions, which enable the formation of complex structures. For example, 2-(2- and 3-Pyridyl)anilines are synthesized using cross-coupling reactions, showcasing the versatility of this chemical group in facilitating the formation of complex molecules (Rebstock et al., 2003).

Molecular Structure Analysis

The molecular structure of 2-(Pyridin-4-yl)aniline derivatives has been studied through crystallographic analysis. For instance, the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, obtained from the reduction of an imine, was characterized by FT-IR, 1H and 13C NMR, Mass Spectroscopy, and X-ray diffraction, providing insights into its molecular geometry and arrangement (Adeleke & Omondi, 2022).

Chemical Reactions and Properties

2-(Pyridin-4-yl)aniline acts as a precursor in various chemical reactions, including the synthesis of coordination polymers and complexes. Its ability to bind with metals such as Cd(II) and Hg(II) has been demonstrated, leading to the formation of coordination polymers with unique structural and supramolecular features (Hajiashrafi et al., 2015).

Physical Properties Analysis

The physical properties of 2-(Pyridin-4-yl)aniline derivatives are influenced by their molecular structure. For example, the analysis of crystal packing and supramolecular features through geometrical and Hirshfeld surface analysis reveals how weak intermolecular interactions play a crucial role in nano-supramolecular assembly (Hajiashrafi et al., 2015).

Chemical Properties Analysis

The chemical properties of 2-(Pyridin-4-yl)aniline derivatives, such as reactivity and binding affinity, are critical for their application in various chemical reactions and the synthesis of complex molecules. Their role as ligands in coordination chemistry and their reactivity in cross-coupling reactions highlight the compound's versatility and importance in organic synthesis (Rebstock et al., 2003).

Scientific Research Applications

  • Zhao et al. (2017) reported that 2-(pyridin-2-yl)aniline can act as a directing group in C-H amination mediated by cupric acetate in benzamide derivatives, contributing to organic synthesis processes (Hong-Yi Zhao et al., 2017).

  • Dridi et al. (2014) utilized 2-(Pyridin-4-yl)aniline as a ligand in synthesizing novel cationic η3-methallyl palladium complexes, indicating its role in the development of organometallic complexes (S. Dridi et al., 2014).

  • Njogu et al. (2017) studied 2-(Pyridin-4-yl)aniline complexes with AgO2C2F3 for their catalytic activity in the ring-opening polymerization of ε-caprolactone, demonstrating potential in polymer chemistry (E. Njogu et al., 2017).

  • Jirjees (2022) explored its reaction with aromatic heterocyclic aldehydes to generate Schiff bases, leading to the synthesis of new oxazepine derivatives, showing its application in medicinal chemistry (Israa Jirjees, 2022).

  • Xu et al. (2020) demonstrated that 2-(Pyridin-4-yl)aniline could be used in ruthenium-catalyzed Suzuki coupling with alkenyl borates to synthesize 2-phenylolefins with high stereoselectivity, indicating its use in advanced synthetic methodologies (Jian‐Xing Xu et al., 2020).

  • Kaur et al. (2013) identified that a bis(pyridin-2-yl methyl)aniline-based hetarylazo dye can sense cations through chromogenic and electrochemical transduction channels, suggesting its application in sensor technologies (P. Kaur et al., 2013).

Safety And Hazards

“2-(Pyridin-4-yl)aniline” is classified as a hazardous substance. It is harmful if swallowed and can cause severe skin burns and eye damage .

Future Directions

The future directions of “2-(Pyridin-4-yl)aniline” research could involve exploring its potential applications in medicinal chemistry. For instance, it could be used to design new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-pyridin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRIUFNOBKDEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543422
Record name 2-(Pyridin-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-yl)aniline

CAS RN

106047-18-1
Record name 2-(4-Pyridinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106047-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyridin-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-4-yl)aniline
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a 500 mL round-bottomed flask was added a solution of 4-(2-nitrophenyl)-pyridine (Step a) (7.1 g, 36 mmol) in MeOH (300 mL). The solution was treated dropwise with concd HCl (6.7 mL, 84 mmol) and purged with N2. Pd/C (10%, Aldrich) (2.5 g) was added, H2 was introduced and the suspension was magnetically stirred under atmospheric H2 pressure for 15 h at 25° C. The suspension was purged with N2, filtered through Celite® (Aldrich) (25 g) and the filter cake was washed with MeOH (400 mL). The filtrate was concentrated in vacuo to a yellow powder which was partitioned between EtOAc (200 mL) and 1 N NaOH (100 mL). The organic layer was washed with water (100 mL), satd NaCl (50 mL), dried over Na2SO4, filtered and concentrated in vacuo to afford the title compound as a viscous yellow oil which solidified upon standing (6.0 g). MP 81-83° C. MS (ESI, pos. ion) m/z: 171 (M+1); (ESI, neg. ion) m/z: 169 (M−1). Calc'd for C11H10N2: 170.21.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
6.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Saudi, J Zmurko, S Kaptein, J Rozenski… - European journal of …, 2014 - Elsevier
The results of a high-throughput screening assay using the dengue virus-2 replicon showed that the imidazole 4,5-dicarboxamide (I45DC) derivative (15a) has a high dengue virus …
Number of citations: 64 www.sciencedirect.com
TH Zhu, SY Wang, YQ Tao, TQ Wei, SJ Ji - Organic letters, 2014 - ACS Publications
A novel and efficient protocol for the creation of 6-amino phenanthridine derivatives by Co(acac) 2 -catalyzed isocyanide insertion with 2-aryl anilines under an O 2 atmosphere via …
Number of citations: 94 pubs.acs.org
H Kühner, L Leyen, Z Hassan, C Wöll… - ChemPlusChem, 2023 - Wiley Online Library
In this report, we describe a modular synthesis approach towards a new series of non‐centrosymmetric, dipolar 4,4′‐bipyridines bearing 2,6‐ and 3,5‐functionalized pyridyl moieties at …
山岡長寿 - 2019 - kyoto-phu.repo.nii.ac.jp
戦後, 日本の主要死亡原因や疾患構造が大きく変化し, 結核などの感染疾患から生活習慣病を中心 とした疾患に変化してきた. 厚生労働省の 「平成 28 年人口動態統計月報年計 (概数) の概況」 1) …
Number of citations: 4 kyoto-phu.repo.nii.ac.jp
加藤夏己 - 2022 - repository.kulib.kyoto-u.ac.jp
及び基質認識型有機光触媒の創製 (論文内容の要旨) 現代の有機化学においては, 複雑分子の合成 に向けたより洗練された方法論の開発が強く望まれている. その中でも特に多数の官能基存在下, …
Number of citations: 0 repository.kulib.kyoto-u.ac.jp

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